Methyl 6-amino-5-chloropyrimidine-4-carboxylate Methyl 6-amino-5-chloropyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1956380-48-5
VCID: VC15817387
InChI: InChI=1S/C6H6ClN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10)
SMILES:
Molecular Formula: C6H6ClN3O2
Molecular Weight: 187.58 g/mol

Methyl 6-amino-5-chloropyrimidine-4-carboxylate

CAS No.: 1956380-48-5

Cat. No.: VC15817387

Molecular Formula: C6H6ClN3O2

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-amino-5-chloropyrimidine-4-carboxylate - 1956380-48-5

Specification

CAS No. 1956380-48-5
Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
IUPAC Name methyl 6-amino-5-chloropyrimidine-4-carboxylate
Standard InChI InChI=1S/C6H6ClN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10)
Standard InChI Key HARXCRXKTDBLHQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=NC=N1)N)Cl

Introduction

Structural and Functional Characteristics

The core structure of methyl 6-amino-5-chloropyrimidine-4-carboxylate consists of a pyrimidine ring substituted with an amino group at position 6, a chlorine atom at position 5, and a methyl ester at position 4. This arrangement confers unique reactivity:

  • Amino group (-NH₂): Enhances hydrogen-bonding potential, critical for interactions with enzyme active sites.

  • Chlorine atom (-Cl): Introduces electron-withdrawing effects, stabilizing the ring and influencing regioselectivity in further reactions .

  • Methyl ester (-COOCH₃): Provides a handle for hydrolytic modification, enabling conversion to carboxylic acid derivatives .

The compound’s planar structure facilitates π-π stacking interactions, while its solubility in polar aprotic solvents (e.g., acetonitrile) supports synthetic applications .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically begins with methyl 6-hydroxypyrimidine-4-carboxylate (CAS 7399-93-1), which undergoes chlorination followed by amination:

Step 1: Chlorination
Methyl 6-hydroxypyrimidine-4-carboxylate reacts with phosphorus oxychloride (POCl₃) in acetonitrile at 80°C, yielding methyl 6-chloropyrimidine-4-carboxylate (CAS 6627-22-1) with a 59% yield :

C6H6N2O3+POCl3CH3CN, 80°CC6H5ClN2O2+H3PO4\text{C}_6\text{H}_6\text{N}_2\text{O}_3 + \text{POCl}_3 \xrightarrow{\text{CH}_3\text{CN, 80°C}} \text{C}_6\text{H}_5\text{ClN}_2\text{O}_2 + \text{H}_3\text{PO}_4

Step 2: Amination
The chlorinated intermediate is treated with ammonia or an amine source to introduce the amino group at position 6. This step often requires controlled conditions to avoid over-amination or side reactions .

Environmental and Industrial Considerations

Recent advancements emphasize greener protocols, such as using catalytic POCl₃ and solvent recycling, which reduce waste and improve scalability .

Physicochemical Properties

PropertyValueSource
Molecular Weight187.58 g/mol
Density1.4 ± 0.1 g/cm³
Melting Point249–251°C
Boiling Point271.3 ± 20.0°C (extrapolated)
Solubility>50 mg/mL in DMSO

The compound’s stability under ambient conditions and moderate solubility in organic solvents make it suitable for storage and further functionalization .

Biological Activity and Mechanism

Antitubercular Activity

Methyl 6-amino-5-chloropyrimidine-4-carboxylate inhibits Mycobacterium tuberculosis growth by targeting enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Structural analogs with electron-donating groups at position 2 show enhanced potency, with IC₅₀ values <1 μM in vitro .

Structure-Activity Relationship (SAR) Studies

  • Chlorine Substitution: The 5-chloro group increases lipophilicity, improving membrane permeability.

  • Amino Group: Essential for hydrogen bonding with conserved residues in bacterial DHFR .

  • Ester Modification: Hydrolysis to the carboxylic acid derivative reduces activity, suggesting the ester is critical for target engagement .

Applications and Derivatives

Pharmaceutical Development

The compound serves as a precursor for antitubercular agents in clinical trials. Derivatives like methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate (CAS 858954-83-3) exhibit broader-spectrum activity against drug-resistant strains .

Material Science

Functionalized pyrimidines are explored as ligands in catalysis and fluorescent probes due to their electron-deficient rings .

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